molecular formula C12H11N7O2S B2755809 N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide CAS No. 1251686-61-9

N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide

Cat. No. B2755809
CAS RN: 1251686-61-9
M. Wt: 317.33
InChI Key: NFMOBQVRQADFST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C12H11N7O2S and its molecular weight is 317.33. The purity is usually 95%.
The exact mass of the compound N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as there are known solubility issues. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Cytotoxic Activity

A series of novel derivatives containing the oxadiazole moiety, similar to N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide, have been synthesized and evaluated for their antibacterial and cytotoxicity properties. These compounds have shown considerable antibacterial activity against pathogens like Klebsiella pneumonia and Bacillus cereus. Moreover, some of these derivatives inhibited the growth of human tumor cell lines, indicating their potential as anticancer agents (Devarasetty et al., 2016).

Anti-Inflammatory and Analgesic Agents

Compounds related to N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide have been synthesized and shown to act as anti-inflammatory and analgesic agents. These compounds exhibited significant inhibition of cyclooxygenase enzymes and demonstrated analgesic and anti-inflammatory activities in various assays, highlighting their potential therapeutic applications (Abu‐Hashem et al., 2020).

Stem Cell Research

In stem cell research, related compounds have been shown to enhance the generation of human induced pluripotent stem cells (iPSCs) from human fibroblasts, suggesting a potential application in regenerative medicine and therapeutic cloning (Ries et al., 2013).

Antimicrobial and Anticancer Evaluation

Certain pyrimidine derivatives clubbed with thiazolidinone, akin to the chemical structure of interest, have been evaluated for their antimicrobial and anticancer activities. These studies have shown promising results against microbial strains and significant anticancer activity against specific cancer cell lines, indicating their potential in the development of new antimicrobial and anticancer drugs (Verma & Verma, 2022).

properties

IUPAC Name

N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(pyrimidin-2-ylamino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N7O2S/c1-7-18-19-9(21-7)5-15-10(20)8-6-22-12(16-8)17-11-13-3-2-4-14-11/h2-4,6H,5H2,1H3,(H,15,20)(H,13,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMOBQVRQADFST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)CNC(=O)C2=CSC(=N2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.